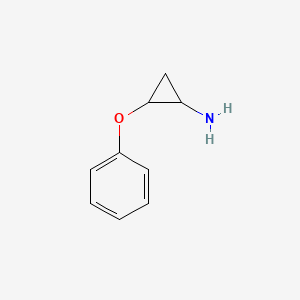
7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one is a compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 7-hydroxy-4-methylcoumarin, which has been modified to include a pyridin-2-ylimino group at the 8-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Formation of the Imino Group: The 7-hydroxy-4-methylcoumarin is reacted with pyridine-2-carbaldehyde in the presence of a suitable catalyst to form the imino group at the 8-position.
Industrial Production Methods
the general principles of green chemistry, such as using green solvents and catalysts, can be applied to scale up the synthesis process .
化学反応の分析
Types of Reactions
7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group.
Substitution: The hydroxyl group at the 7-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
科学的研究の応用
7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: The parent compound without the imino modification.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: A derivative with an oxirane group.
Coumarin-Triazole Derivatives: Compounds with a triazole ring attached to the coumarin core.
Uniqueness
7-Hydroxy-4-methyl-8-((pyridin-2-ylimino)methyl)-2H-chromen-2-one is unique due to the presence of the pyridin-2-ylimino group, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
特性
分子式 |
C16H12N2O3 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
7-hydroxy-4-methyl-8-[(E)-pyridin-2-yliminomethyl]chromen-2-one |
InChI |
InChI=1S/C16H12N2O3/c1-10-8-15(20)21-16-11(10)5-6-13(19)12(16)9-18-14-4-2-3-7-17-14/h2-9,19H,1H3/b18-9+ |
InChIキー |
WYWAADDFFWMGTM-GIJQJNRQSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2/C=N/C3=CC=CC=N3)O |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C=NC3=CC=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[f]quinazoline](/img/structure/B14752245.png)
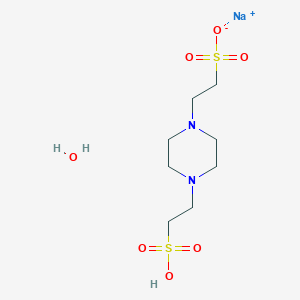

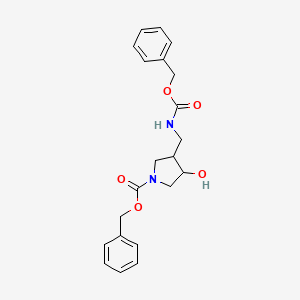
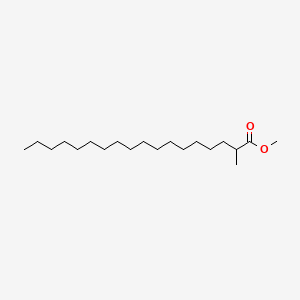
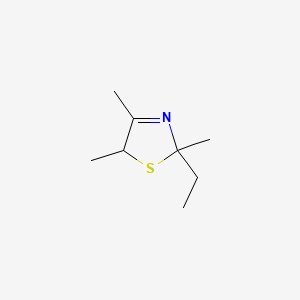
![5H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14752290.png)
![2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide](/img/structure/B14752292.png)
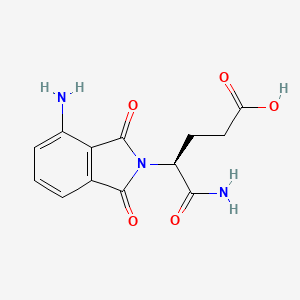
![N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B14752300.png)

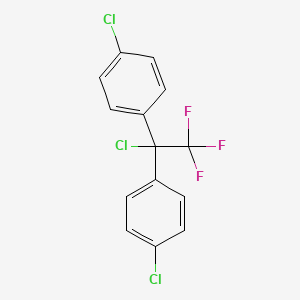
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)
